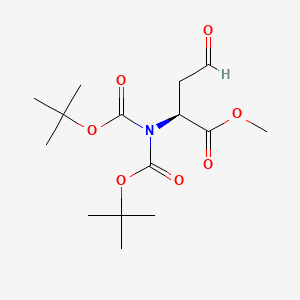
(S)-Methyl 2-(bis(tert-butoxycarbonyl)amino)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-4-oxobutanoate is a chemical compound widely used in organic synthesis. It is known for its role as a protecting group in peptide synthesis, where it helps to protect amino groups during chemical reactions. This compound is characterized by its stability and ease of removal under mild conditions, making it a valuable tool in the synthesis of complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-4-oxobutanoate typically involves the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the Boc-protected amino acid ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer several advantages, including improved efficiency, versatility, and sustainability compared to traditional batch processes . The continuous flow process allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-4-oxobutanoate undergoes various chemical reactions, including:
Deprotection: Removal of the Boc protecting groups using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Hydrolysis: Conversion of the ester group to a carboxylic acid using aqueous base or acid.
Substitution: Nucleophilic substitution reactions at the ester or amide positions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in methanol.
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) in water.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Deprotection: The major product is the free amino acid or peptide.
Hydrolysis: The major product is the corresponding carboxylic acid.
Substitution: The major products are substituted esters or amides.
Aplicaciones Científicas De Investigación
Methyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis reactions.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The primary mechanism of action of methyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-4-oxobutanoate involves the protection of amino groups during chemical reactions. The Boc protecting group is stable under basic conditions but can be easily removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule. This selective protection and deprotection mechanism is crucial in the stepwise synthesis of complex peptides and proteins.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-3-oxopropanoate
- Methyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-5-oxopentanoate
- Ethyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-4-oxobutanoate
Uniqueness
Methyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-4-oxobutanoate is unique due to its specific structure, which provides a balance between stability and ease of removal of the Boc protecting groups. This balance makes it particularly useful in peptide synthesis, where selective protection and deprotection are essential for the stepwise construction of peptides and proteins.
Propiedades
Número CAS |
219617-09-1 |
|---|---|
Fórmula molecular |
C15H25NO7 |
Peso molecular |
331.36 g/mol |
Nombre IUPAC |
methyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C15H25NO7/c1-14(2,3)22-12(19)16(13(20)23-15(4,5)6)10(8-9-17)11(18)21-7/h9-10H,8H2,1-7H3/t10-/m0/s1 |
Clave InChI |
QFEVCOWXQPPBLI-JTQLQIEISA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N([C@@H](CC=O)C(=O)OC)C(=O)OC(C)(C)C |
SMILES canónico |
CC(C)(C)OC(=O)N(C(CC=O)C(=O)OC)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


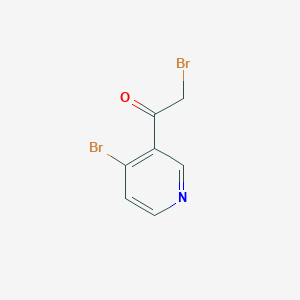
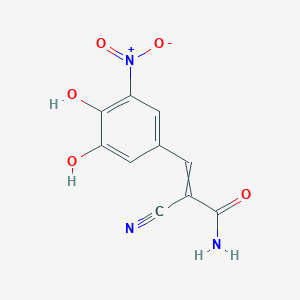
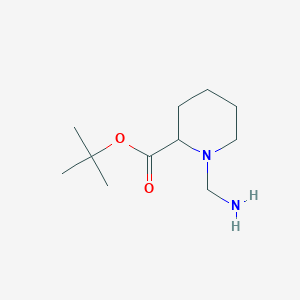
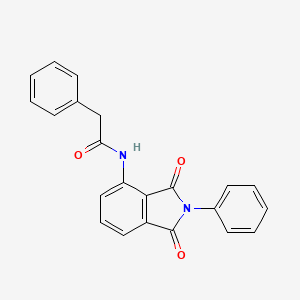
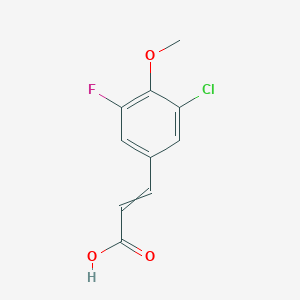
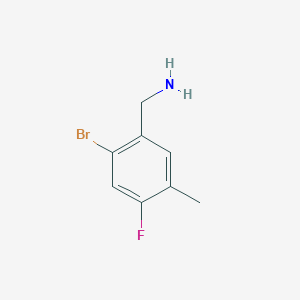
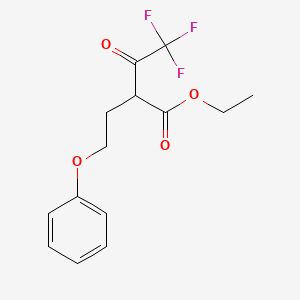
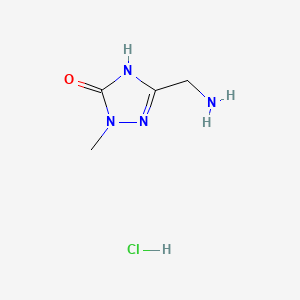
![N-(4-{[(E)-(4-bromophenyl)methylidene]amino}phenyl)-N-methylacetamide](/img/structure/B12444552.png)
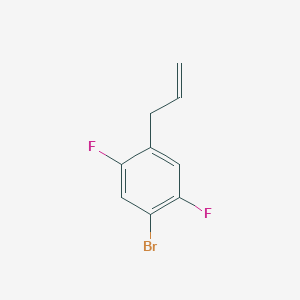
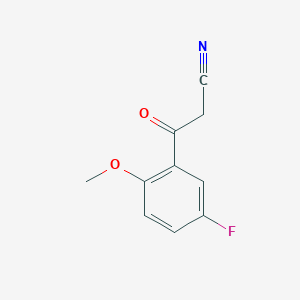
![N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B12444566.png)

![3-(acetylamino)-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(furan-2-ylmethyl)benzamide](/img/structure/B12444576.png)
